11-Triethoxysilylundecanal chemical structure and properties
11-Triethoxysilylundecanal chemical structure and properties
An In-depth Technical Guide to 11-Triethoxysilylundecanal: A Bifunctional Linker for Advanced Surface Engineering
Authored by a Senior Application Scientist
Abstract
11-Triethoxysilylundecanal (CAS: 116047-42-8) is a bifunctional organosilane molecule that has emerged as a cornerstone in surface chemistry and bioconjugation.[1] Its unique architecture, featuring a terminal aldehyde group and a triethoxysilyl headgroup connected by an eleven-carbon aliphatic chain, provides a versatile platform for covalently modifying inorganic substrates and subsequently immobilizing biological macromolecules.[1] This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, and the mechanistic principles governing its application. We will delve into the causality behind experimental choices for surface functionalization, provide field-proven protocols, and explore its pivotal role in the development of next-generation biosensors, drug delivery systems, and advanced materials.
Molecular Architecture and Physicochemical Profile
The efficacy of 11-Triethoxysilylundecanal stems from its distinct molecular domains:
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The Triethoxysilyl Group (-Si(OCH₂CH₃)₃): This is the inorganic-reactive anchor. Through a well-understood hydrolysis and condensation process, this group forms stable, covalent siloxane bonds (Si-O-Si) with hydroxyl-rich surfaces such as silica, glass, silicon nitride, and other metal oxides.[1][2]
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The Undecanal Group (-(CH₂)₁₀CHO): The eleven-carbon chain provides a flexible, hydrophobic spacer that projects the terminal aldehyde group away from the substrate surface. This spatial separation is critical, minimizing steric hindrance and ensuring the aldehyde's accessibility for subsequent reactions. The aldehyde itself is a versatile chemical handle for covalently linking to nucleophilic groups, most notably the primary amines found in proteins and peptides.[3][4]
Core Physicochemical Properties
A summary of the key properties of 11-Triethoxysilylundecanal is presented below. This data is essential for designing experimental conditions, including solvent selection and reaction temperatures.
| Property | Value | Source(s) |
| CAS Number | 116047-42-8 | [5][6] |
| Molecular Formula | C₁₇H₃₆O₄Si | [5][6] |
| Molecular Weight | 332.5 g/mol | [5][7] |
| IUPAC Name | 11-triethoxysilylundecanal | [5][7] |
| Boiling Point | 150-155 °C at 0.5 mmHg | [6] |
| Density | ~0.920 - 0.930 g/cm³ | [6] |
| Refractive Index | ~1.4343 | [6] |
| Flash Point | >165 °C | [6] |
| SMILES | CCO(OCC)OCC | [1][5] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [6] |
The Mechanism of Surface Functionalization: A Two-Act Process
The application of 11-Triethoxysilylundecanal is a sequential process involving two distinct chemical transformations. Understanding the kinetics and influencing factors of each step is paramount for achieving a stable, functional monolayer.
Act I: The Anchoring Reaction - Silane Hydrolysis and Condensation
The covalent attachment to a substrate is a multi-step process that begins with the activation of the triethoxysilyl group.
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Hydrolysis: In the presence of trace amounts of water, the three ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-OH) and ethanol as a byproduct.[2] This reaction is the rate-limiting step and is highly sensitive to pH; it is significantly accelerated under both acidic and basic conditions compared to a neutral pH.[2][8]
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Condensation: The newly formed silanol groups can undergo two competing condensation reactions:
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Surface Condensation: The silanols react with hydroxyl groups on the substrate (e.g., Si-OH on a silica surface) to form stable, covalent siloxane bonds (Substrate-O-Si).[2] This is the desired outcome for surface attachment.
-
Self-Condensation: Adjacent hydrolyzed silane molecules can react with each other, forming a cross-linked polysiloxane network.[2] While some degree of cross-linking can enhance film stability, excessive polymerization in solution before surface attachment can lead to irregular, aggregated layers and must be carefully controlled.
-
The choice between methoxy- and ethoxy-silanes is a key experimental decision. Ethoxysilanes, such as 11-Triethoxysilylundecanal, hydrolyze more slowly than their methoxy counterparts.[9] This slower reaction rate provides greater process control, reducing the likelihood of premature self-condensation in solution and facilitating the formation of more uniform, well-ordered self-assembled monolayers (SAMs).
Act II: The Coupling Reaction - Aldehyde Chemistry for Bioconjugation
Once the surface is functionalized with a monolayer of 11-Triethoxysilylundecanal, the terminal aldehyde groups provide a reactive interface for immobilizing biomolecules. The most common strategy involves reaction with primary amines (-NH₂) present on proteins, peptides, or modified nucleic acids.
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Schiff Base Formation: The aldehyde reacts with a primary amine to form an imine linkage (-C=N-), also known as a Schiff base.[4] This reaction is typically performed at a slightly acidic to neutral pH (pH 5-7) to facilitate nucleophilic attack by the amine.[4]
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Reductive Amination (Optional but Recommended): While the Schiff base is formed readily, the imine bond is susceptible to hydrolysis and can be reversible. For applications requiring long-term stability, the imine can be selectively reduced to a stable secondary amine linkage (-CH₂-NH-) using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[4] This two-step process is known as reductive amination.
Other nucleophiles, such as hydrazides and alkoxyamines, can also react with the aldehyde to form stable hydrazone and oxime bonds, respectively.[4] These reactions offer alternative bioconjugation strategies with different stability profiles.[3][10]
Core Application: Self-Assembled Monolayers (SAMs)
The formation of a Self-Assembled Monolayer (SAM) is the primary application of 11-Triethoxysilylundecanal.[11][12] A SAM is a highly organized, single-molecule-thick layer that spontaneously forms on a substrate. The quality of the SAM is critical for the performance of the final device or material.
The process leverages the hydrolysis and condensation chemistry described above, but under controlled conditions (e.g., dilute silane concentration in an anhydrous organic solvent) to promote the gradual formation of a dense, well-ordered monolayer rather than a disordered polymer film.[13] The long alkyl chains of the undecanal moiety interact via van der Waals forces, driving the molecules into a tightly packed, pseudo-crystalline arrangement.[13]
Applications in Drug Development and Diagnostics
The ability to create stable, biocompatible surfaces with reactive handles makes 11-Triethoxysilylundecanal invaluable in life sciences research.
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Biosensors: It is extensively used to functionalize the surfaces of transducers (e.g., silicon nitride, silica) in various biosensing platforms like Ion-Sensitive Field-Effect Transistors (ISFETs) and Surface Plasmon Resonance (SPR) sensors.[7][14][15] Biomolecules such as antibodies or enzymes can be covalently immobilized via the aldehyde group to create a specific detection layer.[7][16]
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Immobilization Platforms: It enables the creation of microarrays and other platforms where proteins, peptides, or DNA are anchored to a solid support for high-throughput screening and diagnostic assays.
-
Drug Delivery: The surfaces of nanoparticles (e.g., silica nanoparticles) can be modified to introduce aldehyde functionalities. These can then be used to attach targeting ligands (e.g., antibodies) or drugs, enhancing the specificity and efficacy of the delivery system.
Field-Proven Experimental Protocol: Functionalization of a Silicon Nitride Surface for an Immunosensor
This protocol is adapted from established methodologies for fabricating ISFET-based biosensors and serves as a robust starting point for surface functionalization.[7]
Objective: To covalently attach anti-TNF-α antibodies to a silicon nitride (Si₃N₄) surface using 11-Triethoxysilylundecanal as a linker.
Materials:
-
Silicon nitride substrates
-
Acetone, Ethanol (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
11-Triethoxysilylundecanal (TESUD)
-
Anhydrous Toluene or Ethanol
-
Monoclonal anti-TNF-α antibody (mAb anti-TNF-α) in Phosphate-Buffered Saline (PBS)
-
Ethanolamine solution (1 M, pH 8.5)
-
Sodium Cyanoborohydride (NaBH₃CN) (Optional, for reductive amination)
-
UV/Ozone cleaner, Sonicator, Oven, Nitrogen gas source
Methodology:
-
Substrate Cleaning and Activation:
-
Causality: This step removes organic contaminants and generates surface hydroxyl (-OH) groups, which are essential for the silanization reaction.
-
a. Sonicate the Si₃N₄ substrates sequentially in acetone and then ethanol for 15 minutes each.
-
b. Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
c. Place the substrates in a UV/Ozone cleaner for 20-30 minutes to activate the surface.
-
-
Silanization with TESUD:
-
Causality: This step forms the aldehyde-terminated self-assembled monolayer. Vapor-phase deposition is often preferred as it provides excellent control over monolayer formation with minimal water for unwanted polymerization.
-
a. Prepare a 1-2% (v/v) solution of TESUD in anhydrous toluene or ethanol in a moisture-free environment (e.g., a glove box).
-
b. Place the activated substrates in a desiccator or reaction chamber. Place a small, open vial containing the TESUD solution inside, ensuring the substrates are not in direct contact with the liquid.
-
c. Evacuate the chamber and place it in an oven at 80-100 °C for 1-2 hours.
-
d. Alternatively, for liquid-phase deposition, immerse the substrates in the TESUD solution for 1-4 hours at room temperature under an inert atmosphere.
-
-
Post-Silanization Rinsing and Curing:
-
Causality: Rinsing removes any non-covalently bound (physisorbed) silane molecules. Curing drives the condensation reaction to completion, strengthening the covalent bond to the surface.
-
a. Remove the substrates from the chamber and rinse thoroughly with absolute ethanol or toluene to remove excess TESUD.
-
b. Dry the substrates with nitrogen.
-
c. Heat the functionalized substrates in an oven at 100-120 °C for 1 hour to cure the monolayer.
-
-
Antibody Immobilization:
-
Causality: The primary amine groups on the antibody's lysine residues react with the surface aldehyde groups to form Schiff bases.
-
a. Prepare a solution of mAb anti-TNF-α in PBS (concentration typically 50-100 µg/mL).
-
b. Deposit the antibody solution onto the aldehyde-functionalized surface and incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4 °C.
-
(Optional Step for Reductive Amination): If a more stable linkage is required, add NaBH₃CN to the antibody solution to a final concentration of ~50 mM during incubation.
-
c. Rinse the surface gently with PBS to remove unbound antibodies.
-
-
Blocking of Unreacted Sites:
-
Causality: This step deactivates any remaining aldehyde groups to prevent non-specific binding of other proteins during the sensing phase.
-
a. Immerse the substrates in a 1 M ethanolamine solution (pH 8.5) for 30-45 minutes at room temperature.
-
b. Rinse thoroughly with PBS and DI water, then dry with nitrogen. The immunosensor surface is now ready for use.
-
Safety and Handling
11-Triethoxysilylundecanal is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it is hydrolytically sensitive.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
11-Triethoxysilylundecanal is a powerful and versatile molecular tool for researchers at the interface of materials science, chemistry, and biology. Its dual-reactive nature provides a robust and controllable method for transforming inert inorganic surfaces into biologically active interfaces. A thorough understanding of the underlying hydrolysis, condensation, and bioconjugation chemistries is the key to harnessing its full potential in designing sophisticated biosensors, targeted drug delivery vehicles, and other advanced biomedical technologies. Its continued application is expected to drive significant innovation across the life sciences landscape.
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